molecular formula C7H11NS B13569654 (3,5-Dimethylthiophen-2-yl)methanamine

(3,5-Dimethylthiophen-2-yl)methanamine

Cat. No.: B13569654
M. Wt: 141.24 g/mol
InChI Key: GLDFCMBXYYLTEB-UHFFFAOYSA-N
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Description

(3,5-Dimethylthiophen-2-yl)methanamine is an organic compound with the molecular formula C7H11NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two methyl groups at the 3 and 5 positions, as well as a methanamine group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylthiophen-2-yl)methanamine typically involves the alkylation of thiophene derivatives. One common method includes the reaction of 3,5-dimethylthiophene with formaldehyde and ammonium chloride under acidic conditions to introduce the methanamine group . The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylthiophen-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanamine group to a primary amine.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(3,5-Dimethylthiophen-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,5-Dimethylthiophen-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The sulfur atom in the thiophene ring can also participate in various biochemical pathways, potentially affecting enzyme function and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    (2,5-Dimethylthiophen-3-yl)methanamine: Similar structure but different substitution pattern.

    Thiophene-2-methanamine: Lacks the methyl groups at the 3 and 5 positions.

Uniqueness

(3,5-Dimethylthiophen-2-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at the 3 and 5 positions can affect the compound’s steric and electronic properties, making it distinct from other thiophene derivatives .

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

(3,5-dimethylthiophen-2-yl)methanamine

InChI

InChI=1S/C7H11NS/c1-5-3-6(2)9-7(5)4-8/h3H,4,8H2,1-2H3

InChI Key

GLDFCMBXYYLTEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)CN)C

Origin of Product

United States

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